Cas no 2229591-77-7 (3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine)

3-(3,5-Dimethylphenyl)-3,3-difluoropropan-1-amine is a fluorinated amine compound featuring a dimethylphenyl substituent, offering unique steric and electronic properties. The difluoromethylene group enhances stability and influences reactivity, making it valuable in pharmaceutical and agrochemical applications. Its rigid aromatic core and fluorine substitution contribute to improved metabolic resistance and binding affinity in target interactions. The primary amine functionality allows for further derivatization, enabling its use as a versatile intermediate in organic synthesis. This compound is particularly useful in the development of bioactive molecules, where its structural features can optimize pharmacokinetic and physicochemical properties. High purity and well-defined characterization ensure reliability in research and industrial applications.
3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine structure
2229591-77-7 structure
商品名:3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine
CAS番号:2229591-77-7
MF:C11H15F2N
メガワット:199.24030995369
CID:6168775
PubChem ID:165695041

3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine
    • EN300-1945488
    • 2229591-77-7
    • インチ: 1S/C11H15F2N/c1-8-5-9(2)7-10(6-8)11(12,13)3-4-14/h5-7H,3-4,14H2,1-2H3
    • InChIKey: VKVKRGGJEIOCAQ-UHFFFAOYSA-N
    • ほほえんだ: FC(CCN)(C1C=C(C)C=C(C)C=1)F

計算された属性

  • せいみつぶんしりょう: 199.11725581g/mol
  • どういたいしつりょう: 199.11725581g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1945488-5g
3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine
2229591-77-7
5g
$4475.0 2023-09-17
Enamine
EN300-1945488-0.05g
3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine
2229591-77-7
0.05g
$1296.0 2023-09-17
Enamine
EN300-1945488-0.25g
3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine
2229591-77-7
0.25g
$1420.0 2023-09-17
Enamine
EN300-1945488-5.0g
3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine
2229591-77-7
5g
$4475.0 2023-06-01
Enamine
EN300-1945488-0.5g
3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine
2229591-77-7
0.5g
$1482.0 2023-09-17
Enamine
EN300-1945488-0.1g
3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine
2229591-77-7
0.1g
$1357.0 2023-09-17
Enamine
EN300-1945488-10.0g
3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine
2229591-77-7
10g
$6635.0 2023-06-01
Enamine
EN300-1945488-2.5g
3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine
2229591-77-7
2.5g
$3025.0 2023-09-17
Enamine
EN300-1945488-1.0g
3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine
2229591-77-7
1g
$1543.0 2023-06-01
Enamine
EN300-1945488-1g
3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine
2229591-77-7
1g
$1543.0 2023-09-17

3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine 関連文献

3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amineに関する追加情報

3-(3,5-Dimethylphenyl)-3,3-Difluoropropan-1-Amine: A Comprehensive Overview

The compound 3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine (CAS No. 2229591-77-7) is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of tertiary amines and features a trifluoromethyl-substituted aromatic ring, making it a valuable intermediate in the synthesis of advanced materials and bioactive molecules. Recent studies have highlighted its role in drug discovery, particularly in the development of novel therapeutic agents targeting complex biological systems.

The molecular structure of 3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine is characterized by a central nitrogen atom attached to a propane chain. The propane chain is further substituted with two fluorine atoms at the 3-position and a 3,5-dimethylphenyl group at the terminal position. This arrangement imparts unique electronic and steric properties to the molecule, enabling it to participate in diverse chemical reactions. The presence of fluorine atoms introduces electronegativity, which can influence the compound's reactivity and stability under various reaction conditions.

Recent advancements in synthetic chemistry have led to innovative methods for the preparation of 3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine. One notable approach involves the nucleophilic substitution of an appropriate triflate or mesylate precursor with an amine nucleophile. This method has been optimized to achieve high yields and excellent stereochemical control, making it suitable for large-scale production. Additionally, researchers have explored the use of transition metal catalysts to facilitate coupling reactions involving this compound, further expanding its utility in medicinal chemistry.

In terms of applications, 3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine has shown promise as an intermediate in the synthesis of bioactive compounds. For instance, it has been employed in the construction of complex heterocycles that mimic natural product scaffolds. These heterocycles are often tested for their potential as inhibitors of key enzymes involved in disease pathways. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against kinases and other therapeutic targets, highlighting its importance in drug discovery efforts.

The pharmacokinetic properties of 3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine have also been investigated in preclinical models. Research indicates that the compound exhibits favorable absorption and distribution profiles due to its lipophilic nature. However, its metabolic stability remains a critical factor for its potential use as a drug candidate. Ongoing studies aim to optimize its pharmacokinetic properties through structural modifications while maintaining its bioactivity.

From an environmental perspective, the ecological impact of 3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine has been a subject of recent concern. Researchers have evaluated its biodegradability under various conditions and found that it undergoes slow degradation under aerobic conditions. This information is crucial for determining safe handling practices and disposal methods during industrial applications.

In conclusion, 3-(3,5-dimethylphenyl)-3,3-difluoropropan-1-amine (CAS No. 2229591-77-7) is a versatile compound with significant potential across multiple domains of chemistry and pharmacology. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel materials and therapeutic agents. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific innovation.

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